2,6-Dichloro-4-methyl-3-nitropyridine
Overview
Description
2,6-Dichloro-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a light yellow solid that is primarily used in the synthesis of various derivatives for agricultural and industrial applications . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine typically involves the nitration of 2,6-dichloro-4-methylpyridine. One common method includes the use of trifluoroacetic acid anhydride and nitric acid as nitrating agents . The reaction is carried out at low temperatures (0°C) and then allowed to proceed at room temperature for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid.
Substitution: Halogen atoms can be replaced by other functional groups under appropriate conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, and trifluoroacetic acid anhydride.
Substitution: Sodium metabisulfite, sodium hydroxide, and organic solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon, and metal hydrides.
Major Products:
Nitration: this compound.
Substitution: Various substituted pyridine derivatives.
Reduction: 2,6-Dichloro-4-methyl-3-aminopyridine.
Scientific Research Applications
2,6-Dichloro-4-methyl-3-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methyl-3-nitropyridine involves its reactivity towards various functional groups. The compound’s nitro and chloro substituents make it a versatile intermediate for further chemical modifications. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,6-Dichloro-4-methylpyridine
- 2,6-Dichloro-4-nitropyridine
Comparison: 2,6-Dichloro-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dichloro-3-nitropyridine, it has an additional methyl group that can influence its reactivity and applications . The presence of both chloro and nitro groups makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse functionalities .
Properties
IUPAC Name |
2,6-dichloro-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNIYUZFQWYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619253 | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60010-03-9 | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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